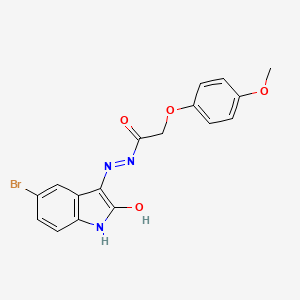![molecular formula C20H16ClNO5S B6080715 dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate](/img/structure/B6080715.png)
dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate, also known as DM-CBIs, is a novel compound that has gained significant attention in the scientific community. This compound has been shown to have potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate has been shown to have potential applications in various fields of scientific research. In medicinal chemistry, dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate has been investigated for its potential as an anticancer agent. Studies have shown that dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate has also been shown to have potential applications in drug discovery as a scaffold for the development of new drugs.
In material science, dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate has been investigated for its potential as a molecular material for organic electronics. dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate has been shown to have excellent charge transport properties, making it a promising candidate for use in electronic devices.
Mechanism of Action
The mechanism of action of dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate is not fully understood. However, studies have shown that dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate can inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate has also been shown to have excellent charge transport properties, which may be attributed to its unique molecular structure.
Biochemical and Physiological Effects:
dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate has been shown to have significant biochemical and physiological effects. In vitro studies have shown that dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate has also been shown to have excellent charge transport properties, making it a promising candidate for use in electronic devices.
Advantages and Limitations for Lab Experiments
One of the major advantages of dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate is its potential as an anticancer agent. dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate has been shown to induce apoptosis in cancer cells, making it a promising candidate for further investigation. However, dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate has some limitations for lab experiments, including its low solubility in water and its relatively high cost.
Future Directions
There are several future directions for the investigation of dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate. In medicinal chemistry, further studies are needed to investigate the potential of dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate as an anticancer agent. Studies are also needed to investigate the potential of dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate as a scaffold for the development of new drugs.
In material science, further studies are needed to investigate the charge transport properties of dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate. Studies are also needed to investigate the potential of dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate as a molecular material for organic electronics.
Conclusion:
In conclusion, dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate is a novel compound that has gained significant attention in the scientific community. This compound has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Further studies are needed to investigate the potential of dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate in these fields.
Synthesis Methods
The synthesis of dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate involves a multi-step process that includes the reaction of 3-chloro-6-methyl-1-benzothiophene-2-carbonyl chloride with dimethyl isophthalate in the presence of a base. The resulting intermediate is then subjected to further reactions to produce dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate. This synthesis method has been optimized to produce high yields of dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate with excellent purity.
properties
IUPAC Name |
dimethyl 5-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO5S/c1-10-4-5-14-15(6-10)28-17(16(14)21)18(23)22-13-8-11(19(24)26-2)7-12(9-13)20(25)27-3/h4-9H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUDUVJEKXSCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}benzene-1,3-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6080632.png)
![2-methyl-3-[(4-methylphenoxy)methyl]quinoxaline](/img/structure/B6080638.png)

![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6080657.png)
![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(3-methyl-2-thienyl)methanone](/img/structure/B6080662.png)
![2-(4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]morpholine](/img/structure/B6080666.png)
![2-(4-{1-[3-(2-furyl)propanoyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6080674.png)
![ethyl 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6080681.png)
![1-({1-[(1-ethyl-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-3-piperidinecarboxamide bis(trifluoroacetate)](/img/structure/B6080689.png)
![2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080698.png)

![4-({5-[1-(cyclopentylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-oxazepane](/img/structure/B6080722.png)
![5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B6080726.png)
![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(3-chlorophenyl)butanamide](/img/structure/B6080738.png)